molecular formula C24H22N4O3 B11128875 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

Cat. No.: B11128875
M. Wt: 414.5 g/mol
InChI Key: RHBJZDDOCCODAO-UHFFFAOYSA-N
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Description

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system. Commonly used reagents include acetic anhydride and ammonium acetate under reflux conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzodiazepine intermediate.

    Final Coupling Step: The final step involves coupling the benzodiazepine-pyridine intermediate with a propanamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological and chemical properties.

Scientific Research Applications

3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its benzodiazepine core.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects and leading to sedative and anxiolytic properties. The pyridine moiety may contribute to additional binding interactions, potentially enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOIC ACID: Shares the benzodiazepine core but lacks the pyridine moiety.

    2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE: Contains a similar benzodiazepine-like structure with additional functional groups.

Uniqueness

The uniqueness of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE lies in its combined benzodiazepine and pyridine structure, which may confer distinct biological activities and binding properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C24H22N4O3/c29-22(26-18-7-5-16(6-8-18)15-17-11-13-25-14-12-17)10-9-21-24(31)27-20-4-2-1-3-19(20)23(30)28-21/h1-8,11-14,21H,9-10,15H2,(H,26,29)(H,27,31)(H,28,30)

InChI Key

RHBJZDDOCCODAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4

Origin of Product

United States

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